

In-depth Technical Guide: 2-bromoethyl N,N-dimethylcarbamate

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CAS Number: 82524-20-7

This technical guide provides a comprehensive overview of **2-bromoethyl N,N-dimethylcarbamate**, a key chemical intermediate with significant potential in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, and applications, particularly in the context of neurologically active compounds.

Physicochemical Properties

2-bromoethyl N,N-dimethylcarbamate is a carbamate ester characterized by the presence of a bromoethyl group, making it a valuable alkylating agent in organic synthesis. A summary of its key quantitative data is presented in the table below.



Property	Value	Source
CAS Number	82524-20-7	INVALID-LINK,INVALID- LINK
Molecular Formula	C5H10BrNO2	INVALID-LINK
Molecular Weight	196.04 g/mol	INVALID-LINK
Predicted XLogP3	1.3	INVALID-LINK
Topological Polar Surface Area	29.5 Ų	INVALID-LINK
Heavy Atom Count	9	INVALID-LINK
Rotatable Bond Count	3	INVALID-LINK
Hydrogen Bond Acceptor Count	2	INVALID-LINK
Hydrogen Bond Donor Count	0	INVALID-LINK

Synthesis

While a specific, detailed experimental protocol for the synthesis of **2-bromoethyl N,N-dimethylcarbamate** is not readily available in the public domain, a general and plausible synthetic route can be inferred from standard organic chemistry principles and analogous reactions. The most likely pathway involves the reaction of 2-bromoethanol with N,N-dimethylcarbamoyl chloride.

Postulated Experimental Protocol:

Materials:

- 2-Bromoethanol
- · N,N-Dimethylcarbamoyl chloride
- Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
- Tertiary amine base (e.g., Triethylamine, Pyridine)



- Anhydrous sodium sulfate or magnesium sulfate
- Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromoethanol (1.0 equivalent) and a tertiary amine base (1.1 equivalents) in an anhydrous aprotic solvent.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add a solution of N,N-dimethylcarbamoyl chloride (1.05 equivalents) in the same anhydrous solvent to the stirred mixture via the dropping funnel.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the addition of water.
- Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Combine the organic layers and wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel to yield pure 2-bromoethyl
 N,N-dimethylcarbamate.

Note: This is a generalized protocol and may require optimization of reaction conditions, solvents, and purification methods.

Applications in Drug Development



Carbamate-containing compounds are prevalent in medicinal chemistry and are key components of several approved drugs.[1] N,N-disubstituted carbamates, in particular, are of significant interest as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease.[2][3]

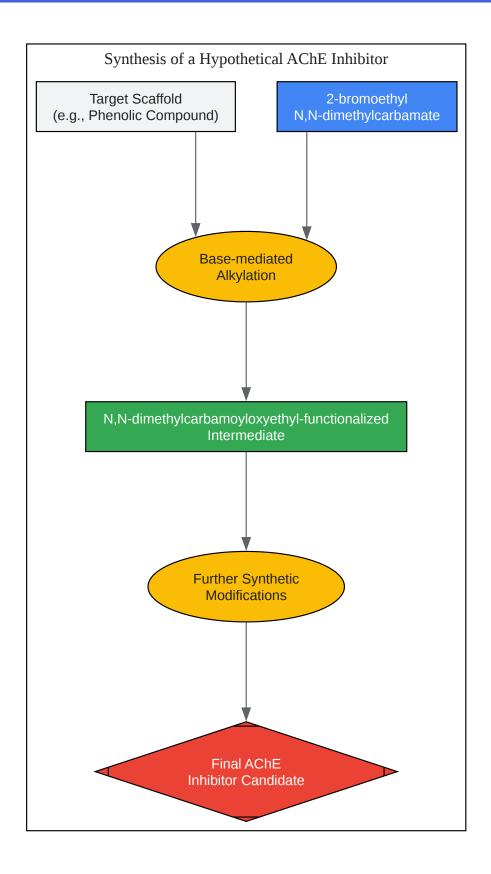
Role as a Synthetic Intermediate for Acetylcholinesterase Inhibitors

The structure of **2-bromoethyl N,N-dimethylcarbamate** makes it an ideal reagent for introducing the N,N-dimethylcarbamoyl group into molecules, a crucial step in the synthesis of various potential therapeutic agents. A prime example of a marketed drug with a similar structural motif is Rivastigmine, a carbamate inhibitor of both acetylcholinesterase and butyrylcholinesterase used in the treatment of dementia associated with Alzheimer's and Parkinson's diseases.[4][5]

The synthesis of Rivastigmine involves the reaction of a key phenolic intermediate, (S)-3-[1-(dimethylamino)ethyl]phenol, with N-ethyl-N-methylcarbamoyl chloride.[4][6][7] This highlights the general synthetic strategy where a carbamoyl chloride is reacted with a hydroxyl group to form the carbamate ester linkage. **2-bromoethyl N,N-dimethylcarbamate** can be envisioned to participate in similar reactions, acting as an alkylating agent to introduce the N,N-dimethylcarbamoyloxyethyl moiety onto a target scaffold.

The workflow for utilizing **2-bromoethyl N,N-dimethylcarbamate** in the synthesis of a hypothetical acetylcholinesterase inhibitor is depicted below.





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Synthetic workflow for an AChE inhibitor.

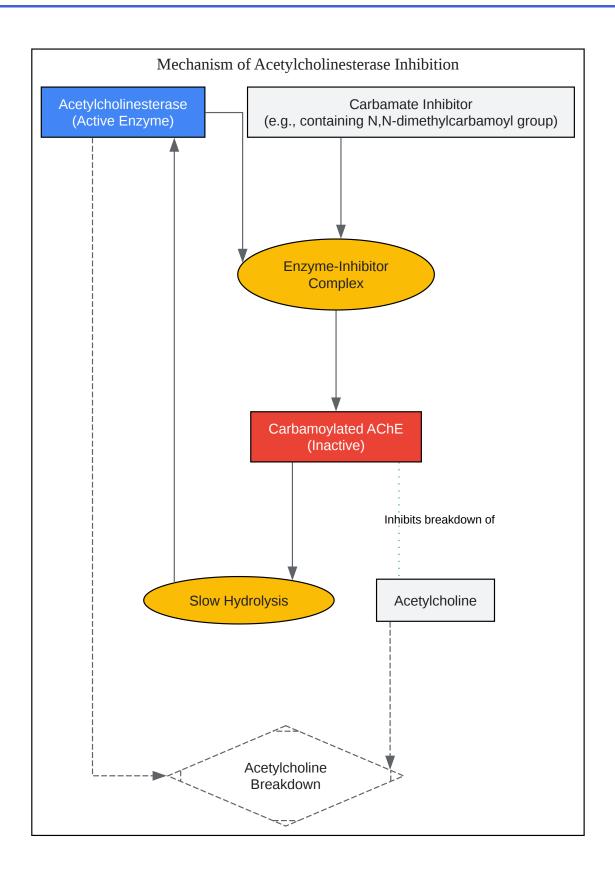


Mechanism of Action in Acetylcholinesterase Inhibition

Carbamate-based inhibitors like Rivastigmine function by carbamoylating a serine residue within the active site of acetylcholinesterase.[2] This forms a stable, covalent intermediate that is slow to hydrolyze, thereby inactivating the enzyme and preventing the breakdown of the neurotransmitter acetylcholine. An increased concentration of acetylcholine in the synaptic cleft is associated with improved cognitive function in patients with Alzheimer's disease.[5] The N,N-dimethylcarbamoyl group provided by reagents such as **2-bromoethyl N,N-dimethylcarbamate** is central to this inhibitory mechanism.

The logical relationship of this inhibitory action is illustrated in the following diagram.





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Inhibition of acetylcholinesterase by carbamates.



Conclusion

2-bromoethyl N,N-dimethylcarbamate is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel therapeutic agents, particularly in the field of neuroscience. Its ability to introduce the N,N-dimethylcarbamoyl moiety makes it a key building block for the development of acetylcholinesterase inhibitors and other neurologically active compounds. Further research into its reactivity and applications is warranted to fully explore its utility in drug discovery and development.

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